molecular formula C22H44N8O4 B14447907 3,3',3'',3'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide CAS No. 76261-55-7

3,3',3'',3'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide

Katalognummer: B14447907
CAS-Nummer: 76261-55-7
Molekulargewicht: 484.6 g/mol
InChI-Schlüssel: MFCMEXXBOCYXAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide is a complex organic compound known for its unique structure and properties. It is a derivative of 1,4,8,11-tetraazacyclotetradecane, commonly referred to as cyclam, which is a macrocyclic ligand that forms stable complexes with various metal ions

Vorbereitungsmethoden

The synthesis of 3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with propanoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism by which 3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the metal ion and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, 3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide exhibits unique properties due to the presence of the propanamide groups. These groups enhance its ability to form hydrogen bonds and increase its solubility in polar solvents . Other similar compounds include:

Eigenschaften

CAS-Nummer

76261-55-7

Molekularformel

C22H44N8O4

Molekulargewicht

484.6 g/mol

IUPAC-Name

3-[4,8,11-tris(3-amino-3-oxopropyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanamide

InChI

InChI=1S/C22H44N8O4/c23-19(31)3-11-27-7-1-8-28(12-4-20(24)32)16-18-30(14-6-22(26)34)10-2-9-29(17-15-27)13-5-21(25)33/h1-18H2,(H2,23,31)(H2,24,32)(H2,25,33)(H2,26,34)

InChI-Schlüssel

MFCMEXXBOCYXAY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN(CCCN(CCN(C1)CCC(=O)N)CCC(=O)N)CCC(=O)N)CCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.